molecular formula C25H25N3O2S B4326945 N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4326945
M. Wt: 431.6 g/mol
InChI Key: IVDILTODMYQTPC-OUKQBFOZSA-N
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Description

N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thienopyridine family and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in cell division and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to possess a range of other biochemical and physiological effects. For example, the compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to have potential as an anti-microbial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential as a selective anti-cancer agent. However, one of the limitations is that the compound's exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research involving N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. One area of research could involve further elucidating the compound's mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another area of research could involve exploring the compound's potential as an anti-inflammatory and anti-microbial agent. Finally, research could also focus on developing more efficient synthesis methods for the compound, which could make it more accessible for scientific research purposes.

Scientific Research Applications

N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to possess a range of potential scientific research applications. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

4,6-dimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-5-14-28(15-6-2)25(30)23-22(21-17(3)16-18(4)26-24(21)31-23)27-20(29)13-12-19-10-8-7-9-11-19/h5-13,16H,1-2,14-15H2,3-4H3,(H,27,29)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDILTODMYQTPC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(CC=C)CC=C)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(CC=C)CC=C)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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